4-(Azepan-1-yl)butanoic acid
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Overview
Description
“4-(Azepan-1-yl)butanoic acid” is a chemical compound with the molecular formula C10H19NO2 . It is also known by other names such as “4-Azepan-1-yl-butyric acid” and "4-(1-azepanyl)butanoic acid" . The compound has a molecular weight of 185.26 g/mol .
Molecular Structure Analysis
The InChI code for “4-(Azepan-1-yl)butanoic acid” is1S/C10H19NO2/c12-10(13)6-5-9-11-7-3-1-2-4-8-11/h1-9H2,(H,12,13)
. The Canonical SMILES structure is C1CCCN(CC1)CCCC(=O)O
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 185.141578849 g/mol . The topological polar surface area is 40.5 Ų . The compound has a heavy atom count of 13 .Scientific Research Applications
Environmental Fate and Aquatic Effects
Research on the environmental fate and aquatic effects of related oxo-process chemicals, which share some structural similarities with 4-(Azepan-1-yl)butanoic acid, indicates that such compounds are generally characterized by low environmental persistence and toxicity. These chemicals are readily biodegradable and pose a negligible threat to aquatic life due to their rapid degradation in soil and water, coupled with their low bioaccumulation potential (Staples, 2001).
Pharmacological Significance
Azepane-based motifs, including compounds structurally related to 4-(Azepan-1-yl)butanoic acid, have been identified for their broad pharmacological properties. These compounds are part of a diverse group that shows promise in the discovery of new therapeutic agents. Research indicates that azepane derivatives have been explored for their potential in treating various diseases, showcasing their versatility in medicinal chemistry. This includes their application in anti-cancer, anti-tubercular, anti-Alzheimer's disease treatments, among others, highlighting the structural diversity and pharmacological relevance of azepane-based compounds (Zha et al., 2019).
Biofuel Production
The exploration of biofuels as renewable energy sources has led to interest in compounds like butanol, which can be derived from biological and chemical routes. Studies on butanol and related compounds emphasize their potential as competitive renewable biofuels. These compounds offer several advantages over traditional biofuels, such as ethanol, including better energy content and compatibility with existing fuel infrastructure. Research into the production and application of butanol as a biofuel suggests that it may overcome the drawbacks associated with lower-carbon alcohols, offering a sustainable alternative to fossil fuels (Jin et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-(azepan-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10(13)6-5-9-11-7-3-1-2-4-8-11/h1-9H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGARPFCEPBBDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424653 |
Source
|
Record name | 4-(azepan-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)butanoic acid | |
CAS RN |
753391-71-8 |
Source
|
Record name | 4-(azepan-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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